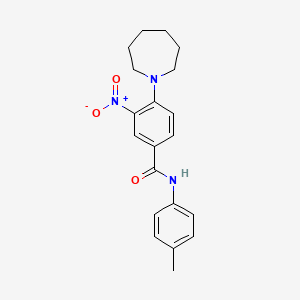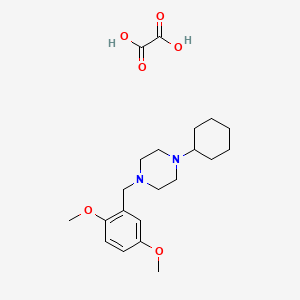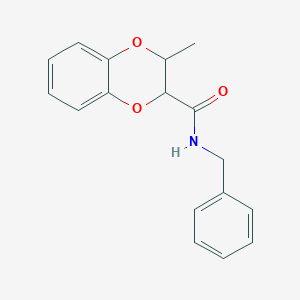
4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide
説明
4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide, also known as AZ1, is a synthetic compound that belongs to the class of azepane-based molecules. AZ1 has been studied extensively for its potential applications in scientific research, particularly in the field of medicinal chemistry.
科学的研究の応用
4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide has been studied for its potential applications in various areas of scientific research. One of the main areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes it a promising candidate for the development of new cancer therapies.
4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide has also been studied for its potential as a tool for studying the role of specific proteins in biological processes. For example, 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide has been used to study the role of the protein MDM2 in the regulation of the tumor suppressor protein p53. By inhibiting the interaction between MDM2 and p53, 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide can be used to investigate the downstream effects of this interaction and the potential for developing new therapies that target this pathway.
作用機序
The mechanism of action of 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide is not fully understood, but it is believed to involve the inhibition of specific proteins involved in cell growth and survival. One of the main targets of 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide is the protein MDM2, which plays a critical role in regulating the activity of the tumor suppressor protein p53. By inhibiting the interaction between MDM2 and p53, 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide can induce apoptosis and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death. This results in the inhibition of cell growth and the induction of programmed cell death. In addition, 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide has been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body.
実験室実験の利点と制限
One of the main advantages of using 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide in lab experiments is its specificity for certain proteins and pathways. This allows researchers to investigate the role of specific proteins in biological processes and develop new therapies that target these pathways. However, one limitation of using 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide is its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide. One area of interest is the development of new cancer therapies that target the MDM2-p53 pathway. This could involve the development of new compounds that are more effective or less toxic than 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide. Another area of interest is the investigation of the role of 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide in other biological processes, such as inflammation and immune function. Finally, there is a need for further studies to investigate the potential toxicity of 4-(1-azepanyl)-N-(4-methylphenyl)-3-nitrobenzamide and its effects on normal cells and tissues.
特性
IUPAC Name |
4-(azepan-1-yl)-N-(4-methylphenyl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-15-6-9-17(10-7-15)21-20(24)16-8-11-18(19(14-16)23(25)26)22-12-4-2-3-5-13-22/h6-11,14H,2-5,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKPEFRPVDMFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CCCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(azepan-1-yl)-N-(4-methylphenyl)-3-nitrobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B3942203.png)
![2-(4-chlorophenyl)-2-oxoethyl 4-[(4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B3942216.png)

![3-[2-(9H-fluoren-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B3942227.png)


![1-(2,3-dimethoxybenzyl)-4-[(4-fluorophenyl)sulfonyl]piperazine oxalate](/img/structure/B3942243.png)
![1-(2-nitrobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3942244.png)
![2-[2-(2-chlorophenyl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B3942258.png)
![4-{[4-(3,4-dimethoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3942264.png)

![4,6-dimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-2-amine](/img/structure/B3942281.png)
